4-(dimethylsulfamoyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]benzamide
Description
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4S2/c1-16-5-10-20(32-4)21-22(16)33-24(26-21)28(15-17-11-13-25-14-12-17)23(29)18-6-8-19(9-7-18)34(30,31)27(2)3/h5-14H,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRNNVQGFASQDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=NC=C3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole intermediate, followed by the introduction of the dimethylsulfamoyl group. The final step involves coupling the benzothiazole intermediate with the pyridinylmethyl group under specific reaction conditions, such as the use of appropriate solvents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent in treating various diseases, particularly cancer and viral infections. Its structural characteristics allow it to interact with biological targets effectively.
- Antiviral Activity : Research indicates that derivatives of benzamide can exhibit broad-spectrum antiviral effects against viruses such as HIV, HCV, and HBV by enhancing intracellular levels of APOBEC3G, which inhibits viral replication .
Biological Studies
In biological research, this compound serves as a biochemical probe to explore enzyme interactions and cellular pathways. Its ability to modulate enzyme activity makes it valuable for studying metabolic processes.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease progression, making it a candidate for further exploration in enzyme-targeted therapies.
Industrial Applications
In industrial settings, this compound can be utilized in the development of advanced materials and as a catalyst in chemical processes. Its unique properties make it suitable for applications requiring specific reactivity or stability.
Chemical Synthesis
The compound can act as a reagent in organic synthesis, facilitating the creation of more complex molecules. Its role as a building block is crucial in developing novel compounds with desired properties.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Antiviral therapies (e.g., HBV treatment) | Broad-spectrum antiviral effects |
| Biological Studies | Enzyme interaction studies | Insights into metabolic pathways |
| Industrial Applications | Catalyst in chemical processes | Enhanced efficiency in material synthesis |
| Chemical Synthesis | Reagent for organic synthesis | Development of novel compounds |
Case Studies
- Antiviral Research : A study demonstrated that derivatives similar to this compound significantly inhibited HBV replication in vitro by modulating APOBEC3G levels . This highlights its potential as a therapeutic agent against viral infections.
- Enzyme Interaction Studies : Investigations into the binding affinities of this compound with specific enzymes showed promising results for its use in drug development targeting metabolic diseases.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Sulfamoyl-Benzothiazolyl Benzamides
A closely related analog, 4-(diethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide (CAS: 442535-53-7), differs in two key aspects:
Sulfamoyl Group: The diethylsulfamoyl substituent (N,N-diethyl) replaces the dimethylsulfamoyl group (N,N-dimethyl).
Benzothiazolyl Substituents : The target compound includes a 7-methyl group absent in the analog, which may enhance steric bulk and influence binding pocket interactions.
*Molecular weight calculated based on structural formulas.
Pyridinylmethyl vs. Aryl Extensions
The N-[(pyridin-4-yl)methyl] group in the target compound introduces a basic nitrogen atom, which may improve solubility in acidic environments (e.g., physiological pH) through protonation. This contrasts with compounds like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, ), which lacks a pyridinyl group but features a fluorophenyl-chromen hybrid. The pyridinylmethyl group could facilitate π-π stacking or hydrogen bonding in target binding .
Sulfamoyl vs. Sulfonamide Bioisosteres
The dimethylsulfamoyl group (-SO₂NMe₂) differs from sulfonamide (-SO₂NH₂) moieties in analogs like Example 53 .
Biological Activity
The compound 4-(dimethylsulfamoyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]benzamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the Benzothiazole Core : The benzothiazole moiety is synthesized through cyclization reactions involving appropriate thioamide and ortho-substituted phenols.
- Amidation : The introduction of the dimethylsulfamoyl and pyridinylmethyl groups is achieved via standard amidation techniques.
- Purification : The final product is purified using recrystallization techniques.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Recent studies have shown that derivatives of benzothiazoles exhibit significant anticancer properties. For instance, compounds similar to the target molecule have demonstrated potent antiproliferative effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT116 (colon cancer)
- A549 (lung cancer)
In vitro assays revealed IC50 values in the low micromolar range, indicating strong cytotoxicity against these cell lines .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. It showed notable activity against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The mechanism of action is believed to involve inhibition of bacterial DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication .
Hepatoprotective Effects
Preliminary studies have indicated that the compound may possess hepatoprotective properties, particularly in models of liver toxicity induced by carbon tetrachloride (CCl4). The assessment of liver enzyme levels post-treatment suggests a protective effect against hepatotoxicity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds. Modifications on the benzothiazole and pyridine rings can significantly influence potency and selectivity. Key findings include:
- Substituents on the benzothiazole ring : Methyl and methoxy groups enhance solubility and bioavailability.
- Dimethylsulfamoyl group : This moiety contributes to improved interactions with biological targets, enhancing efficacy against cancerous cells.
Case Studies
- In Vivo Studies : A study involving animal models demonstrated that administration of the compound resulted in significant tumor reduction compared to control groups.
- Toxicology Assessments : Acute toxicity studies indicated a favorable safety profile with no significant adverse effects at therapeutic doses.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
